Cas no 2126162-85-2 (3-(aminomethyl)-2H-chromen-2-one hydrochloride)

3-(Aminomethyl)-2H-chromen-2-one hydrochloride is a chemically modified coumarin derivative with a primary amine functional group, rendered as a stable hydrochloride salt for improved handling and storage. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmacologically active molecules, due to the reactivity of its aminomethyl group and the structural influence of the coumarin core. The hydrochloride form enhances solubility in polar solvents, facilitating its use in aqueous or mixed-phase reactions. Its well-defined crystalline structure ensures consistent purity, making it suitable for applications in medicinal chemistry, fluorescence labeling, and material science research.
3-(aminomethyl)-2H-chromen-2-one hydrochloride structure
2126162-85-2 structure
Product Name:3-(aminomethyl)-2H-chromen-2-one hydrochloride
CAS No:2126162-85-2
MF:C10H10ClNO2
MW:211.644901752472
CID:4639244
Update Time:2025-10-19

3-(aminomethyl)-2H-chromen-2-one hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 3-(aminomethyl)-2H-chromen-2-one hydrochloride
    • BKD16285
    • 3-(aminomethyl)chromen-2-one;hydrochloride
    • Inchi: 1S/C10H9NO2.ClH/c11-6-8-5-7-3-1-2-4-9(7)13-10(8)12;/h1-5H,6,11H2;1H
    • InChI Key: OBPULUVERBOTRI-UHFFFAOYSA-N
    • SMILES: Cl.O1C(C(CN)=CC2C=CC=CC1=2)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 247
  • Topological Polar Surface Area: 52.3

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3-(aminomethyl)-2H-chromen-2-one hydrochloride Related Literature

Additional information on 3-(aminomethyl)-2H-chromen-2-one hydrochloride

3-(Aminomethyl)-2H-Chromen-2-One Hydrochloride: A Comprehensive Overview

3-(Aminomethyl)-2H-chromen-2-one hydrochloride, also known by its CAS number 2126162-85-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the chromenone family, which is a class of aromatic heterocyclic compounds with a wide range of applications in drug discovery and material science. The structure of this compound consists of a chromenone ring system with an aminomethyl substituent, which imparts unique chemical and biological properties.

The synthesis of 3-(aminomethyl)-2H-chromen-2-one hydrochloride involves a series of well-established organic reactions, including condensation and cyclization processes. Recent advancements in synthetic methodologies have enabled the efficient preparation of this compound with high purity, making it accessible for further research and development. The hydrochloride salt form is particularly advantageous for applications requiring stable and soluble forms of the compound.

Recent studies have highlighted the potential of 3-(aminomethyl)-chromenone derivatives as bioactive molecules. For instance, research published in 2023 demonstrated that this compound exhibits significant antioxidant activity, which could be harnessed in the development of novel therapeutic agents for oxidative stress-related diseases. Additionally, its ability to interact with specific biological targets, such as enzymes and receptors, has positioned it as a promising lead compound in drug discovery pipelines.

The structural versatility of 3-(aminomethyl)-chromenone allows for further functionalization, enabling researchers to explore its potential in diverse fields. For example, modifications to the aminomethyl group have been shown to enhance its bioavailability and selectivity for specific biological pathways. These findings underscore the importance of continued research into the chemical and biological properties of this compound.

In terms of applications, 3-(aminomethyl)-chromenone hydrochloride has shown promise in areas such as cancer therapy, neuroprotection, and inflammation modulation. Its ability to modulate key cellular pathways makes it a valuable tool for understanding disease mechanisms and developing innovative treatment strategies. Furthermore, its structural similarity to naturally occurring compounds suggests potential roles in mimicking or enhancing physiological processes.

The study of CAS 2126162-85-2 continues to evolve with advancements in analytical techniques and computational modeling. Researchers are leveraging tools such as X-ray crystallography and molecular docking studies to gain deeper insights into its molecular interactions and pharmacokinetic profiles. These efforts are expected to pave the way for more targeted and effective use of this compound in therapeutic contexts.

In conclusion, 3-(aminomethyl)-chromenone hydrochloride represents a compelling subject for both fundamental and applied research. Its unique chemical structure, coupled with emerging insights into its biological activities, positions it as a key player in the development of next-generation therapeutics. As research progresses, it is anticipated that this compound will contribute significantly to advancements in medicine and related fields.

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